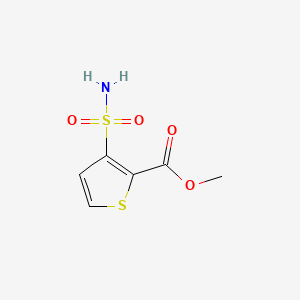

Methyl 3-sulfamoylthiophene-2-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-sulfamoylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXNPOJHBQDJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044490 | |

| Record name | Methyl 3-sulfamoylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-93-8 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(aminosulfonyl)-2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-sulfamoylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(AMINOSULFONYL)-2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESI9CQO80V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution Within Thiophene Chemistry

The journey of thiophene (B33073) chemistry began in 1882 with Viktor Meyer's discovery of thiophene as a contaminant in benzene (B151609). nih.gov Thiophene, a five-membered aromatic ring containing a sulfur atom, quickly became a cornerstone in heterocyclic chemistry. nih.govresearchgate.net Its derivatives have since been recognized as crucial precursors for pharmaceuticals, agrochemicals, and materials science applications. researchgate.net

The synthesis of thiophene derivatives has evolved significantly over the years, moving from traditional methods to more efficient metal-catalyzed and metal-free approaches. nih.gov The development of substituted thiophenes, such as those with carboxylic acid and sulfonamide groups, marked a pivotal advancement. These functional groups enhance the molecule's ability to interact with biological targets and serve as versatile handles for further chemical modification. nih.gov The synthesis of 2-thiophenecarboxylic acids and their derivatives, for instance, has been achieved through various catalytic systems. semanticscholar.org Methyl 3-sulfamoylthiophene-2-carboxylate emerges from this rich history as a key building block, representing a convergence of thiophene chemistry with the strategic incorporation of a sulfamoyl group, a pharmacophore of great importance. nih.gov

Research Significance in Contemporary Medicinal Chemistry and Pharmaceutical Sciences

The importance of Methyl 3-sulfamoylthiophene-2-carboxylate in modern research is primarily due to its role as a critical intermediate. It is instrumental in the production of the sulfonylurea herbicide, thifensulfuron-methyl (B1681301). chembk.com The synthesis process involves converting methyl 3-aminothiophene-2-carboxylate to a sulfonyl chloride, which is then ammoniated to yield the final product. chembk.com

Beyond agrochemicals, this compound is a valuable precursor in the pharmaceutical industry. chembk.commdpi.com It is utilized in the preparation of analogs and derivatives of tenoxicam (B611289), a non-steroidal anti-inflammatory drug. chemicalbook.com The thiophene (B33073) scaffold, in general, is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

The sulfonamide group attached to the thiophene ring is of particular interest. Sulfonamides are a well-established class of therapeutic agents, most famously known as carbonic anhydrase (CA) inhibitors. nih.gov Research into thiophene-based sulfonamides has shown potent inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov This highlights the potential for developing novel therapeutic agents based on the sulfamoylthiophene structure for conditions where CA inhibition is beneficial. nih.govacs.org

Structural Classification and Research Landscape of Sulfamoylthiophene Derivatives

Synthetic Routes for this compound and its Analogues

The synthesis of this compound and related structures hinges on the strategic construction of the thiophene core, followed by the introduction of the key functional groups.

The thiophene ring is a stable aromatic heterocycle that can be synthesized through several classical methods. derpharmachemica.comwikipedia.org These routes typically build the ring from acyclic precursors. derpharmachemica.com Notable methods include:

Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form the thiophene ring. wikipedia.orgpharmaguideline.com

Gewald Aminothiophene Synthesis: This method is particularly useful for producing 2-aminothiophenes. It involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com

Fiesselmann Thiophene Synthesis: This route involves the condensation of thioglycolic acid with α,β-acetylenic esters. derpharmachemica.com

For a specifically substituted compound like this compound, the synthesis often begins with a pre-functionalized thiophene, such as Methyl 3-aminothiophene-2-carboxylate, which already contains the desired substitution pattern at the C2 and C3 positions. chembk.com

A key step in the synthesis of the title compound is the introduction of the sulfamoyl group (-SO₂NH₂) at the C3 position of the thiophene ring. ebi.ac.uk A well-documented method starts from Methyl 3-aminothiophene-2-carboxylate. chembk.com The process involves a multi-step sequence:

Diazotization: The amino group of Methyl 3-aminothiophene-2-carboxylate is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium (acetic acid and hydrochloric acid) at low temperatures (typically -5 °C).

Sulfonyl Chloride Formation: The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper chloride catalyst. This step forms the intermediate Methyl 3-chlorosulfonylthiophene-2-carboxylate.

Ammoniation: The final step is the reaction of the sulfonyl chloride with ammonia. This nucleophilic substitution reaction replaces the chloride atom with an amino group, yielding the desired this compound. chembk.com

Table 1: Synthetic Steps for the Introduction of the Sulfamoyl Moiety

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl 3-aminothiophene-2-carboxylate | NaNO₂, HCl, Acetic Acid | Diazonium salt |

| 2 | Diazonium salt | SO₂, CuCl₂ | Methyl 3-chlorosulfonylthiophene-2-carboxylate |

| 3 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | NH₃ | This compound |

Data sourced from ChemBK. chembk.com

The methyl ester group is a crucial feature of the target molecule. While many synthetic routes start with the ester already present, it can also be formed from its corresponding carboxylic acid, 3-sulfamoylthiophene-2-carboxylic acid. chembk.comgoogle.com

Standard esterification methods include:

Fischer Esterification: This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. commonorganicchemistry.comlibretexts.org Treating 3-sulfamoylthiophene-2-carboxylic acid with a large excess of methanol (B129727) in the presence of a strong acid catalyst (like H₂SO₄ or HCl) would produce the methyl ester. commonorganicchemistry.comlibretexts.org

Reactions with Methylating Agents: Other methods can include the use of reagents like iodomethane (B122720) (MeI) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂) to convert the carboxylic acid to its methyl ester. commonorganicchemistry.com In some syntheses, the esterification occurs as a direct consequence of the reaction conditions, for instance, when a reaction is carried out in methanol, which also acts as the esterifying agent. semanticscholar.org

Derivatization Strategies and Post-Synthetic Modifications

Once synthesized, this compound can be further modified to create a variety of analogues. These modifications can target either the thiophene ring or the sulfamoyl group.

The thiophene ring is electron-rich and highly reactive towards electrophilic aromatic substitution (SEAr), often more so than benzene (B151609). pharmaguideline.comwikipedia.orgnih.gov Substitutions typically occur at the C5 position, which is the most activated site in a 2,3-disubstituted thiophene ring of this nature.

Halogenation: The ring can be readily halogenated. For example, the related intermediate Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate can be iodinated at the 5-position using N-iodosuccinimide in sulfuric and trifluoroacetic acid. rsc.org This demonstrates the susceptibility of the C5 position to electrophilic attack. Similarly, chlorination at the 5-position can be achieved. rsc.org Another method involves using sulfuryl chloride to introduce a halogen, which can substitute at the 4-position under specific conditions. google.com

Table 2: Electrophilic Halogenation of Thiophene Derivatives

| Reaction | Substrate | Reagents | Position of Substitution | Product |

|---|---|---|---|---|

| Iodination | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | N-Iodosuccinimide, H₂SO₄, TFA | C5 | Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate |

| Chlorination | Methyl 3-(chorosulfonyl)thiophene-2-carboxylate | Pyridine, CH₂Cl₂ (in synthesis of derivative) | C5 | Methyl 5-chloro-3-(...)thiophene-2-carboxylate |

Data sourced from The Royal Society of Chemistry. rsc.org

The sulfamoyl group provides a handle for further derivatization, primarily through reactions at the nitrogen atom.

N-Alkylation/N-Acylation: The hydrogen atoms on the sulfamoyl nitrogen are acidic and can be removed by a base, allowing for nucleophilic attack on an electrophile. This is a key strategy for producing N-substituted derivatives. For instance, this compound is a precursor for synthesizing analogues of the drug tenoxicam, such as Methyl N-(methoxycarbonylmethyl)-3-sulfamoyl-2-thiophenecarboxylate. chemicalbook.com This involves the substitution of one of the sulfamoyl protons with a methoxycarbonylmethyl group.

Intramolecular Cyclization: Under basic conditions, the sulfamoyl group can participate in intramolecular reactions. When this compound is refluxed with a methanolic solution of sodium methylate, it undergoes an intramolecular cyclization to form 2,3-dihydro-3-oxothieno-[2,3-d]-isothiazole-1,1-dioxide. google.com This reaction involves the sulfamoyl nitrogen acting as a nucleophile, attacking the ester carbonyl group, leading to the formation of a new fused ring system.

Modifications at the Ester and Sulfonamide Linkages

The ester and sulfonamide functionalities of this compound are pivotal sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Research has explored transformations at both of these linkages, leading to compounds with altered properties and further synthetic potential.

One fundamental modification of the ester group is its hydrolysis to the corresponding carboxylic acid. The saponification of this compound can be achieved by heating it in a solution of 2N sodium hydroxide (B78521) for a short period. Subsequent acidification with concentrated hydrochloric acid precipitates the product, 3-sulfamoylthiophene-2-carboxylic acid, in high yield (95%). google.com

The sulfonamide moiety can also undergo transformations. A significant reaction involves an intramolecular cyclization between the sulfonamide and the ester group. When this compound is refluxed with a methanolic solution of sodium methylate, it converts to 2,3-dihydro-3-oxothieno-[2,3-d]-isothiazole-1,1-dioxide. google.com This transformation proceeds through the initial formation of the carboxylic acid, which then cyclizes. google.com

Furthermore, the nitrogen atom of the sulfonamide group can be substituted, leading to N-alkylated or N-arylated derivatives. This modification pathway is used to synthesize analogs for research purposes. Examples of such derivatives include Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate and Methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate. chemicalbook.comnih.gov These compounds are typically prepared for the development and synthesis of more complex molecular analogs. chemicalbook.com

| Derivative Name | Modification Site | Reagents/Conditions | Reference |

|---|---|---|---|

| 3-Sulfamoylthiophene-2-carboxylic acid | Ester Linkage (Hydrolysis) | 2N NaOH, heat; then conc. HCl | google.com |

| 2,3-Dihydro-3-oxothieno-[2,3-d]-isothiazole-1,1-dioxide | Ester and Sulfonamide (Intramolecular Cyclization) | 1N methanolic sodium methylate, reflux | google.com |

| Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | Sulfonamide Linkage (N-Alkylation) | Used in the preparation of tenoxicam analogs | chemicalbook.com |

| Methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | Sulfonamide Linkage (N-Substitution) | Synthesis of this specific derivative is documented | nih.gov |

Reaction Condition Optimization and Yield Enhancement Studies

The efficient synthesis of this compound and related thiophene derivatives is crucial for their application as chemical intermediates. chembk.com Consequently, studies have focused on optimizing reaction conditions to maximize yields and purity.

The synthesis of this compound itself involves a multi-step process starting from Methyl 3-aminothiophene-2-carboxylate. chembk.com Key steps include a diazotization reaction followed by a sulfonyl chlorination and subsequent ammonolysis. Optimization of this sequence involves careful control of temperature and reaction time. For instance, the diazotization is typically carried out at low temperatures, around -5 °C, with the addition of sodium nitrite solution over an extended period of about 10 hours to ensure controlled reaction. chembk.com The subsequent reaction with sulfur dioxide in the presence of a copper chloride catalyst is also temperature-controlled and proceeds over approximately 8 hours. chembk.com The final ammonolysis step to form the sulfonamide is run until the temperature no longer rises, which takes about 6 hours. chembk.com This process results in a 65% yield of the crystalline product after recrystallization from ethanol. google.com

In the synthesis of related thiophenecarboxylates, catalyst concentration has been identified as a critical parameter influencing yield. For example, in the synthesis of methyl 2-thiophenecarboxylate using a VO(acac)₂ catalyst, the yield was shown to be substantially dependent on the catalyst concentration. semanticscholar.org Increasing the catalyst amount from 0.1 mol% to 1.0 mol% (relative to the thiophene substrate) raised the product yield from 25% to 45% under otherwise identical conditions (175°C, 5 hours). semanticscholar.org Similarly, high temperatures are often required for these types of reactions, with optimal temperatures being 130°C, 140°C, and 175°C when using Mo(CO)₆, Fe(acac)₃, and VO(acac)₂ as catalysts, respectively. semanticscholar.org The ratio of reagents is also optimized, with a large excess of methanol being essential in certain procedures. semanticscholar.org

| Product | Starting Material | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound | Methyl 3-aminothiophene-2-carboxylate | Diazotization at -5°C (10h); Sulfonation (8h); Ammonolysis (6h) | 65% | google.comchembk.com |

| 3-Sulfamoylthiophene-2-carboxylic acid | This compound | 2N NaOH, heat (15 min) | 95% | google.com |

| Methyl 2-thiophenecarboxylate | Thiophene | VO(acac)₂ (1.0 mol%), 175°C, 5h | 45% | semanticscholar.org |

In-depth Structural and Spectroscopic Analysis of this compound

The synthesis of this compound is noted in the context of being an intermediate for other chemical products. However, the detailed characterization data required to fulfill the specific structural analysis topics requested—such as X-ray crystal system and space group, specific intermolecular interactions from crystallographic data, NMR chemical shifts and coupling constants, mass fragmentation patterns, and precise IR/UV-Vis absorption bands—are not published in a comprehensive manner.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested detailed outline based on the currently available information.

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species. A search of scientific literature and databases yielded no specific FMO analysis for Methyl 3-sulfamoylthiophene-2-carboxylate. Therefore, data regarding its HOMO-LUMO energy gap, which is indicative of its kinetic stability and chemical reactivity, remains uncharacterized in published research.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The map illustrates the regions of positive and negative electrostatic potential on the electron density surface. Despite the utility of this method, no studies containing ESP maps or analysis for this compound were found.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. It is a cornerstone of structure-based drug design. No molecular docking studies featuring this compound as the ligand have been published. Consequently, there is no available data on its potential binding modes, binding affinities, or interactions with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While some databases mark this compound as "QSAR-Ready," meaning it has a defined structure suitable for such analysis, no actual QSAR studies or predictive models involving this specific compound have been published. epa.gov A French report on pesticide metabolites from 2018 notes a general lack of data for this compound. aquaref.fr

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a method for discovering lead compounds in drug discovery by identifying small chemical fragments that bind to a biological target. There is no evidence in the available literature to suggest that this compound has been used or studied as part of an FBDD campaign.

Biological Activity and Pharmacological Research

Enzyme Inhibition Studies

There is no specific data available in the scientific literature regarding the direct inhibitory effects of Methyl 3-sulfamoylthiophene-2-carboxylate on the following enzymes:

Carbonic Anhydrase Enzyme Modulation

No studies were identified that have evaluated this compound as an inhibitor of carbonic anhydrase isoforms. While the sulfonamide moiety is a known pharmacophore for carbonic anhydrase inhibition, the specific activity of this thiophene (B33073) derivative has not been reported.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition

There is no available research documenting the effects of this compound on the cyclooxygenase or lipoxygenase pathways.

Cholinesterase and Alpha-Glucosidase Inhibition (for relevant thiophene scaffolds)

No research has been published detailing the inhibitory activity of this compound against cholinesterase or alpha-glucosidase.

Esterase-Mediated Hydrolysis and Biological Activity

There are no available studies that investigate the esterase-mediated hydrolysis of this compound and the resulting biological activity of any potential metabolites.

Receptor Modulation and Ligand-Receptor Interactions

There is no information available in the scientific literature regarding the interaction of this compound with any biological receptors or any data on its ligand-receptor interactions.

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Research

Research into derivatives of this compound has identified this chemical scaffold as a significant modulator of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular proliferation. mdpi.commdpi.com The family includes three subtypes: PPARα, PPARγ, and PPARβ/δ. mdpi.com Thiophene-based compounds have emerged as a promising class of PPAR ligands, capable of acting as agonists, antagonists, or inverse agonists, thereby influencing various physiological and pathological processes. nih.govnih.gov

The this compound framework has been instrumental in developing potent and selective modulators for PPARβ/δ, a receptor implicated in fatty acid metabolism, inflammation, and tumorigenesis. nih.govnih.gov While some thiophene derivatives have been identified as partial dual agonists for PPARα/γ, significant research has focused on achieving selectivity for the PPARβ/δ subtype. nih.gov

A notable example derived from this scaffold is GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate), which is recognized as a PPARβ/δ inhibitory ligand or antagonist. nih.govmedchemexpress.com Building on this structure, further modifications have led to the synthesis of novel compounds with distinct pharmacological profiles:

Inverse Agonism: The derivative ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) has been identified as a high-affinity PPARβ/δ inverse agonist. nih.govnih.gov Inverse agonists not only block the effects of agonists but also reduce the basal, constitutive activity of the receptor.

Pure Antagonism: The compound PT-S58 (Methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) represents the first-in-class pure PPARβ/δ antagonist. nih.gov Unlike an inverse agonist, a pure antagonist blocks the receptor's activation by an agonist without suppressing its basal activity. nih.gov

These findings highlight the chemical tractability of the this compound core in generating ligands that can selectively activate, block, or deactivate the PPARβ/δ receptor, providing valuable tools for pharmacological research. nih.gov

The ability of this compound derivatives to function as antagonists or inverse agonists is directly linked to their influence on the recruitment of transcriptional corepressors. PPARβ/δ, like other nuclear receptors, regulates gene expression by binding to DNA and recruiting a complex of coactivator or corepressor proteins.

The inverse agonist ST247 actively promotes the repression of gene transcription by enhancing the physical interaction between PPARβ/δ and corepressor proteins. nih.gov This stabilization of the receptor-corepressor complex leads to a decrease in the expression of target genes. Conversely, the pure antagonist PT-S58 functions by preventing the recruitment of corepressors that is otherwise triggered by inverse agonists like ST247. nih.gov This distinct mechanism underscores the nuanced control these compounds exert over the transcriptional machinery governed by PPARβ/δ. The pharmacological manipulation of corepressor interaction provides a key mechanism for inhibiting specific biological pathways, such as those involved in cancer cell invasion. nih.govnih.gov

Antiproliferative and Anticancer Activity Evaluations

The thiophene sulfonamide scaffold, central to this compound, is a recognized pharmacophore in the development of anticancer agents. mdpi.com Derivatives of this structure have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast, lung, and prostate cancer. benthamdirect.comeurekaselect.comnih.gov

The anticancer effects of these compounds are linked to several mechanisms. One key pathway involves the modulation of PPARβ/δ. Inverse agonists derived from the this compound scaffold, such as ST247, have been shown to inhibit the invasion of human breast cancer cells into a three-dimensional matrix. nih.gov This is achieved by repressing the transcription of the ANGPTL4 gene, a key regulator of tumor cell invasion and metastasis. nih.gov Furthermore, various thiophene derivatives containing sulfonamide groups have shown potent cytotoxic activity, with some compounds exhibiting greater potency than the standard chemotherapy drug doxorubicin in preclinical studies. nih.govmdpi.com

| Compound Type | Cancer Cell Lines | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 3-Sulfamoylbenzo[b]thiophene-4-carboxamides | MCF-7 (Breast), HeLa (Cervical), A-549 (Lung), Du-145 (Prostate) | Moderate to good anticancer activity (IC50 range: 1.81 to 9.73 µM) benthamdirect.comeurekaselect.com | Cytotoxicity benthamdirect.comeurekaselect.com |

| Thiophenes with Sulfonamide Moieties | Human Breast Cancer Cell Lines | Moderate to good cytotoxic activity, some more potent than doxorubicin nih.gov | Cytotoxicity nih.gov |

| PPARβ/δ Inverse Agonists (e.g., ST247) | MDA-MB-231 (Breast) | Inhibition of cancer cell invasion nih.gov | Repression of ANGPTL4 gene transcription nih.gov |

Antimicrobial and Antifungal Activity Investigations

Thiophene derivatives, including those containing a sulfonamide group, are an important class of heterocyclic compounds investigated for their broad-spectrum antimicrobial properties. researchgate.net Research has demonstrated that compounds based on the thiophene scaffold exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net

The antibacterial efficacy of these compounds often involves mechanisms such as increasing bacterial membrane permeability and reducing the adherence of bacteria to host cells. frontiersin.orgnih.gov For instance, certain thiophene derivatives have shown bactericidal effects against colistin-resistant strains of Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov Docking studies suggest that these compounds may bind to outer membrane proteins, disrupting bacterial integrity. frontiersin.orgnih.gov While many sulfonamides act as bacteriostatic agents by inhibiting folate synthesis, the 2-thiophenesulfonamide class generally does not share this mechanism and instead shows promise in targeting other pathways, such as quorum sensing in pathogenic Vibrio species. biorxiv.org

In terms of antifungal activity, various thiophene derivatives have been effective against species like Candida utilis. researchgate.net The structural versatility of the thiophene ring allows for modifications that can enhance potency and broaden the spectrum of activity against microbial pathogens. nih.gov

Anti-inflammatory Efficacy and Molecular Mechanisms

The thiophene ring is a core component of several established anti-inflammatory drugs, including Tinoridine and Tiaprofenic acid, making it a privileged structure in the design of new anti-inflammatory agents. nih.govnih.govresearchgate.net Compounds derived from this compound are part of this broader class and have been investigated for their potential to mitigate inflammatory responses.

The anti-inflammatory mechanisms of thiophene-based compounds are often multifactorial. A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govresearchgate.net By blocking these enzymes, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, certain thiophene derivatives have been shown to modulate the expression of pro-inflammatory genes and cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8). nih.gov The presence of ester, amine, and sulfonamide functional groups on the thiophene scaffold is considered important for biological target recognition and activity. nih.govresearchgate.net

Herbicidal Properties and Agro-chemical Applications

This compound is a crucial chemical intermediate in the agrochemical industry, specifically in the synthesis of sulfonylurea herbicides. google.comdrugfuture.com It is a direct precursor to Thifensulfuron-methyl (B1681301), a selective post-emergence herbicide used to control broadleaf weeds in various crops, including cereals, soybeans, and corn. google.comdrugfuture.comnanobioletters.combcpcpesticidecompendium.org

Structure Activity Relationship Sar Development and Drug Design Principles

Elucidation of Key Pharmacophoric Elements within the Thiophene (B33073) Scaffold

The thiophene ring is a five-membered aromatic heterocycle that serves as a cornerstone pharmacophore in numerous approved drugs and clinical candidates. nih.gov Its utility in drug design can be attributed to several key features:

Aromaticity and Electronic Properties : The thiophene ring is an electron-rich system. The presence of the sulfur atom's lone pair electrons in the aromatic sextet influences its reactivity, making it more susceptible to electrophilic substitution than benzene (B151609). nih.gov This electronic nature allows it to engage in favorable π-π stacking and other non-covalent interactions with biological targets. nih.gov

Bioisosteric Nature : Thiophene is widely regarded as a bioisostere of the phenyl ring. nih.gov This means it has a similar size, shape, and electronic character, allowing it to substitute for a benzene ring in a drug candidate to modulate metabolic stability, solubility, and target affinity. nih.gov The sulfur atom can also act as a hydrogen bond acceptor, a role not typically played by the carbon atoms of a phenyl ring, thus offering unique interaction possibilities. nih.gov

Structural Versatility : The thiophene ring provides multiple, synthetically accessible positions for chemical modification. nih.gov This allows medicinal chemists to systematically introduce various substituents to fine-tune the molecule's steric and electronic properties, optimizing its pharmacokinetic and pharmacodynamic profile. The planarity of the ring helps to enhance receptor binding by presenting its substituents in a well-defined spatial orientation. nih.gov

Impact of Sulfamoyl Substitutions on Receptor Binding and Enzyme Activity

The sulfamoyl group (-SO₂NHR) is a critical functional group that significantly influences the biological activity of the scaffold, primarily through its ability to act as a potent zinc-binding group. This is particularly evident in its application for designing enzyme inhibitors, such as those for carbonic anhydrases (CAs).

Zinc-Binding and Anchorage : In many metalloenzymes, the sulfonamide or sulfamide (B24259) moiety coordinates directly with the zinc ion in the active site. nih.gov This interaction anchors the inhibitor to the enzyme, providing a strong foundation for binding affinity.

Modulation of Potency and Selectivity : The substituent (R-group) attached to the nitrogen of the sulfamoyl group can be systematically varied to explore different sub-pockets within the enzyme's active site. This allows for the optimization of potency and selectivity for specific enzyme isoforms. For instance, studies on sulfamide fragments have shown that different substituents can lead to varying inhibitory profiles against cancer-related CA isoforms versus other isoforms. nih.gov

The table below summarizes the impact of substitutions on a related sulfamoyl-containing scaffold, illustrating how modifications can tune biological activity.

| Compound Modification | Target/Assay | Result | Implication |

| Elimination of one methyl group from a 2,5-dimethylphenyl substituent | NF-κB Activation | Maintained or slightly altered activity | Demonstrates that bulky aromatic groups on the sulfamoyl nitrogen are tolerated and contribute to activity. nih.gov |

| Introduction of bromo substituents on the phenyl ring | NF-κB Activation | Active compounds | Provides a chemical handle for further synthetic modification and exploration of new interactions. nih.gov |

| Spacing the phenyl ring away from the core with a methylene (B1212753) unit | NF-κB Activation | Inactive compound | Suggests a bi-aryl conformation is likely necessary for activity, highlighting the importance of rigid spatial orientation. nih.gov |

Influence of Ester and Ring Modifications on Biological Profile

The Role of the Ester Group : The methyl 2-carboxylate group is a hydrogen bond acceptor and contributes to the molecule's polarity and solubility. Altering this group is a common strategy to improve pharmacokinetic properties or to explore different interactions within a binding site. In one study on related 2-(acylamino)thiophene-3-carboxylates, the bioisosteric replacement of the methyl ester with various amide groups was explored. researchgate.net Although in that specific series the modifications led to a loss of activity at the target (GABA-B receptor), it exemplifies a key strategy for probing the chemical space around the scaffold. researchgate.net

Thiophene Ring Substitutions : Adding substituents to the available positions on the thiophene ring can dramatically affect activity. This is often done to block metabolic hotspots, increase potency by occupying additional binding pockets, or alter the electronic character of the ring system. For example, in the development of novel inhibitors for the mycobacterial enzyme DprE1, systematic optimization of substituents on the thiophene core was a key strategy that led to potent lead compounds. nih.gov

The following table illustrates the effects of such modifications in a series of antiplasmodial compounds with a related scaffold.

| Compound Modification | PfNF54 IC50 (µM) | Selectivity Index (S.I.) | Key Finding |

| Reference Compound | 0.4134 | 316.9 | Baseline activity with good selectivity. mdpi.com |

| Replacement of 4-fluorophenoxy with unsubstituted phenoxy | 1.146 | 127.1 | The fluorine atom is important for potency. mdpi.com |

| Shift of N-Boc piperazinyl substituent from ortho to meta position | 3.297 | 37.58 | Positional isomerism dramatically impacts activity. mdpi.com |

| Shift of N-Boc piperazinyl substituent from ortho to para position | 0.2690 | 461.0 | The para position is optimal for both potency and selectivity in this series. mdpi.com |

Rational Drug Design Strategies Utilizing the Methyl 3-sulfamoylthiophene-2-carboxylate Scaffold

The this compound scaffold is an attractive starting point for rational drug design campaigns. Its well-defined pharmacophoric elements allow for knowledge-based strategies to develop new therapeutic agents.

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of the biological target is known, SBDD can be employed. The scaffold can be docked into the active site, and modifications can be designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. The sulfamoyl group can be positioned to chelate a key metal ion, while other parts of the molecule are extended to interact with specific amino acid residues.

Scaffold Hopping : This strategy involves using the core pharmacophoric features of the thiophene scaffold to design structurally novel molecules that retain the same biological activity. nih.gov For example, the thiophene ring might be replaced with another heterocycle, or the relative positions of the sulfamoyl and ester groups could be altered to generate new intellectual property and potentially improved properties. The development of thiophene-arylamide DprE1 inhibitors from a different starting scaffold is an example of this principle in action. nih.gov

Fragment-Based Drug Discovery (FBDD) : The scaffold itself can be considered a "fragment" or a combination of fragments (thiophene, sulfonamide). In FBDD, small fragments that bind weakly to the target are identified and then "grown" or "linked" to create a more potent molecule. The sulfamoylthiophene core provides an excellent starting point that can be elaborated upon by adding substituents to explore and exploit adjacent binding pockets. nih.gov

Bioisosteric Replacement Studies for Optimized Pharmacological Action

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize drug properties by exchanging one atom or group for another with similar physical or chemical characteristics. drughunter.comwikipedia.org This technique is widely applied to scaffolds like this compound to enhance potency, improve metabolic stability, and reduce toxicity.

Thiophene Ring Bioisosteres : The thiophene ring is a classic bioisostere of a phenyl ring. nih.gov This replacement can alter the metabolic profile, as thiophenes and phenyl rings are metabolized by different cytochrome P450 pathways. hyphadiscovery.com Other heterocycles, such as pyridyl groups, can also be used as replacements to introduce new hydrogen bonding capabilities or modulate pKa. cambridgemedchemconsulting.com

Ester and Carboxylic Acid Bioisosteres : The methyl ester group is often hydrolyzed in vivo to a carboxylic acid. Both esters and carboxylic acids can be replaced with a variety of bioisosteres to improve properties like cell permeability and metabolic stability. Common replacements include amides, tetrazoles, oxadiazoles, and other small heterocycles that can mimic the hydrogen bonding pattern and acidity of the original group. researchgate.netdrughunter.com

Sulfamoyl Group Bioisosteres : The sulfamoyl group can be replaced by other zinc-binding groups or modified to fine-tune its electronic properties and binding geometry. Sulfamides, for example, are considered attractive alternatives to sulfonamides due to expected differences in polarity and solubility. nih.gov

The table below provides examples of common bioisosteric replacements relevant to the scaffold.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl Ring | Thiophene, Pyridine | Modulate electronics, introduce H-bond acceptors, alter metabolism. nih.govcambridgemedchemconsulting.com |

| Carboxylic Ester | Amide, 1,2,4-Oxadiazole, Tetrazole | Improve metabolic stability, mimic H-bond properties, enhance cell permeability. researchgate.netdrughunter.com |

| Sulfonamide (-SO₂NH₂) | Sulfamide (-NHSO₂NH₂) | Alter polarity and solubility, explore different binding interactions. nih.gov |

| Hydrogen (-H) | Fluorine (-F), Deuterium (-D) | Block metabolic oxidation (C-F bond is stronger), reduce rate of metabolism (kinetic isotope effect). hyphadiscovery.comcambridgemedchemconsulting.com |

Advanced Research Applications and Future Directions

Role as Key Intermediates in Complex Pharmaceutical Syntheses

Methyl 3-sulfamoylthiophene-2-carboxylate and its close analogs serve as crucial starting materials or intermediates in the synthesis of complex pharmaceutical compounds. The thiophene (B33073) sulfonamide scaffold is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ymerdigital.com

One of the most notable applications is in the synthesis of tenoxicam (B611289) analogues. nih.govacs.org Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in rheumatic diseases. magtechjournal.com The synthesis of tenoxicam and its derivatives involves creating a thieno[2,3-e]-1,2-thiazine ring system, a process where thiophene-based intermediates are fundamental. nih.govresearchgate.net Specifically, Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, a derivative of the title compound, is a documented research chemical used in preparing tenoxicam analogs. chemicalbook.com The structural integrity and reactivity of the thiophene core are essential for building the final, pharmacologically active "oxicam" class of drugs. nih.gov

Exploration in Agrochemical Agent Development

The compound plays a pivotal role as an intermediate in the development of modern agrochemicals, particularly sulfonylurea herbicides. chembk.commedchemexpress.com It is a key precursor in the synthesis of Thifensulfuron-methyl (B1681301), a selective, post-emergence herbicide used to control broadleaf weeds in crops like cereals and soybeans. nih.govgoogle.com

The production process of Thifensulfuron-methyl involves reacting an isocyanate derivative of the thiophene core with a triazine amine. echemi.com The precise structure of this compound provides the necessary thiophene sulfonamide moiety that is characteristic of thifensulfuron. nih.gov The efficacy of sulfonylurea herbicides relies on their ability to inhibit acetolactate synthase (ALS), an essential enzyme in plants, and the specific thiophene-based structure of thifensulfuron-methyl is critical to this mechanism of action.

Contributions to Material Science and Specialty Polymer Development

While the primary applications of this compound are in the pharmaceutical and agrochemical sectors, the inherent properties of thiophene derivatives suggest potential, albeit less explored, roles in material science. Thiophene-containing polymers are well-known for their electronic properties and are used in applications such as organic photovoltaics and light-emitting diodes (OLEDs).

Although direct research linking this compound to specific polymers is not widely documented, its functional groups offer potential for polymerization. The carboxylate and sulfamoyl groups could be modified to act as reactive sites for creating specialty polymers with unique characteristics. The sulfur and nitrogen atoms could also contribute to the material's thermal stability or its ability to coordinate with metals, opening avenues for new sensor or coating technologies. Further research is required to fully explore these possibilities.

Future Prospects in Targeted Drug Discovery and Development

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a versatile scaffold that can be used to build a variety of biologically active compounds. nih.govrsc.org this compound is an excellent starting point for creating libraries of novel compounds for drug screening. Its structure contains multiple points for chemical modification, allowing chemists to systematically alter the molecule to optimize its interaction with biological targets. evitachem.com

Recent research has focused on developing novel thiophene-arylamide derivatives as potent antimycobacterial agents. nih.govbohrium.comacs.org These studies highlight how the thiophene scaffold can be systematically modified to enhance binding to specific targets. acs.orgresearchgate.net For example, derivatives have been designed to inhibit decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.govbirmingham.ac.uk The insights gained from these studies can guide the future design of new drugs based on the this compound framework for various diseases, including cancer and microbial infections. nih.govfrontiersin.org

Identification of Novel Biological Targets and Therapeutic Pathways

The exploration of derivatives made from this compound is leading to the identification of new biological targets and therapeutic pathways. The development of thiophene-based DprE1 inhibitors is a prime example, validating DprE1 as a promising target for new anti-tuberculosis drugs. nih.govresearchgate.net The success in creating potent DprE1 inhibitors from a thiophene core demonstrates that this scaffold can be tailored to interact with high specificity to enzyme active sites. acs.org

Furthermore, research into various thiophene sulfonamides has revealed a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ymerdigital.comnih.gov By synthesizing and screening new derivatives of this compound, researchers can probe different biological systems. This can lead to the discovery of novel interactions between these small molecules and previously unknown or "undruggable" targets, thereby opening up entirely new avenues for therapeutic intervention in a host of diseases.

Key Compounds and Derivatives

| Compound Name | CAS Number | Molecular Formula |

| This compound | 59337-93-8 | C₆H₇NO₄S₂ |

| Thifensulfuron-methyl | 79277-27-3 | C₁₂H₁₃N₅O₆S₂ |

| Tenoxicam | 59804-37-4 | C₁₃H₁₁N₃O₄S₂ |

| Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | 106820-63-7 | C₉H₁₁NO₆S₂ |

| Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9 | C₆H₆O₃S |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-sulfamoylthiophene-2-carboxylate, and how can reaction conditions be optimized for high yield?

- Synthetic Routes : The compound is typically synthesized via chlorosulfonation of a methyl-substituted thiophene precursor. A key step involves introducing the sulfamoyl group using chlorosulfonic acid, followed by nucleophilic substitution with ammonia or an amine derivative. Reaction intermediates may include methyl 5-(chlorosulfonyl)thiophene-2-carboxylate .

- Optimization : Control reaction temperature (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for anhydrous conditions), and stoichiometric ratios (e.g., 1.2 equivalents of chlorosulfonic acid). Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

- Methodology :

- 1H NMR : Identify the methyl ester group (δ ~3.8–3.9 ppm, singlet) and sulfamoyl NH2 protons (δ ~5.0–5.5 ppm, broad). Aromatic thiophene protons appear as distinct multiplets (δ ~6.5–7.5 ppm) .

- 13C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and sulfamoyl sulfur-linked carbon (δ ~125–135 ppm). Use DEPT-135 to distinguish CH3/CH2 groups .

- Purity Assessment : Integrate peaks to ensure absence of extraneous signals (e.g., solvent or unreacted starting material).

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the three-dimensional structure of this compound, and how can data contradictions be resolved?

- Techniques :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Employ SHELXL for structure refinement, leveraging Hirshfeld atom refinement for accurate H-atom positioning .

- Visualization : Mercury CSD 2.0 enables void analysis and packing similarity comparisons to validate intermolecular interactions (e.g., hydrogen bonds involving sulfamoyl groups) .

- Resolving Contradictions :

- Check for twinning with ROTAX or PLATON.

- Validate thermal displacement parameters (ADPs) and residual electron density maps to detect disorder or solvent effects .

Q. How does the sulfamoyl group influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

- Electronic Effects : The sulfamoyl group (-SO2NH2) is electron-withdrawing, polarizing the thiophene ring and activating the C-3 position for nucleophilic attack. Computational studies (DFT) can map electrostatic potential surfaces to quantify charge distribution .

- Reactivity : In substitution reactions (e.g., with amines), monitor regioselectivity via LC-MS. Kinetic studies (Eyring plots) under varying temperatures/pH reveal transition-state stabilization by the sulfamoyl group .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives in enzyme inhibition assays?

- In Vitro Assays :

- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) via fluorescence spectroscopy.

- IC50 Determination : Perform dose-response curves with triplicate measurements; validate with positive controls (e.g., known inhibitors) .

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。